molecular formula C15H7BrN2O2 B12216572 4-(4-Bromo-3-formylphenoxy)phthalonitrile

4-(4-Bromo-3-formylphenoxy)phthalonitrile

Cat. No.: B12216572
M. Wt: 327.13 g/mol
InChI Key: JDZCNGQKIOBXFM-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-formylphenoxy)phthalonitrile is an organic compound with the molecular formula C15H7BrN2O2. This compound is characterized by the presence of a bromo group, a formyl group, and a phthalonitrile moiety. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-formylphenoxy)phthalonitrile typically involves the reaction of 4-bromo-3-formylphenol with phthalonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include base catalysts such as potassium carbonate and solvents like dimethylformamide (DMF) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-formylphenoxy)phthalonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The formyl group can be oxidized to form carboxylic acids.

    Reduction Reactions: The formyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenoxyphthalonitriles.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

4-(4-Bromo-3-formylphenoxy)phthalonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-formylphenoxy)phthalonitrile involves its interaction with specific molecular targets. The bromo and formyl groups play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The exact molecular pathways and targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromo-3-formylphenoxy)phthalonitrile is unique due to the presence of both bromo and formyl groups, which confer distinct reactivity and properties. This combination allows for versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C15H7BrN2O2

Molecular Weight

327.13 g/mol

IUPAC Name

4-(4-bromo-3-formylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C15H7BrN2O2/c16-15-4-3-14(6-12(15)9-19)20-13-2-1-10(7-17)11(5-13)8-18/h1-6,9H

InChI Key

JDZCNGQKIOBXFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)Br)C=O)C#N)C#N

Origin of Product

United States

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